An In-depth Technical Guide to the Structure and Stereochemistry of (+)-Pinanediol
An In-depth Technical Guide to the Structure and Stereochemistry of (+)-Pinanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Pinanediol, a bicyclic monoterpene diol, is a versatile chiral building block with significant applications in asymmetric synthesis, pharmaceuticals, and materials science. Its rigid bicyclo[3.1.1]heptane skeleton and defined stereochemistry make it an invaluable tool for the introduction of chirality in the synthesis of complex molecules. This technical guide provides a comprehensive overview of the structure, stereochemistry, physical and spectroscopic properties, and a detailed experimental protocol for the synthesis and purification of (+)-pinanediol.
Structure and Stereochemistry
(+)-Pinanediol, systematically named (1S,2S,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol, possesses a unique and rigid three-dimensional structure. The stereochemistry of the four chiral centers is crucial for its application as a chiral auxiliary and is defined as follows:
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C1: S-configuration
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C2: S-configuration
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C3: R-configuration
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C5: S-configuration
The two hydroxyl groups are in a cis configuration on the six-membered ring of the pinane backbone. This specific arrangement is critical for its ability to form chiral derivatives, such as boronic esters, which are widely used in asymmetric synthesis.
Key Identifiers and Properties
| Property | Value | Reference |
| IUPAC Name | (1S,2S,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol | [1][2] |
| CAS Number | 18680-27-8 | [1][3][4] |
| Molecular Formula | C₁₀H₁₈O₂ | [1][4] |
| Molecular Weight | 170.25 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder or crystals | [5] |
| Melting Point | 57-59 °C | |
| Optical Rotation [α]D²⁰ | +8.5° to +11° (c = 5-6.5 in toluene) | [5] |
| Purity (GC) | ≥ 98% | [5] |
| Enantiomeric Excess (ee) | ≥ 99% |
Spectroscopic Data
The structural elucidation and purity assessment of (+)-pinanediol are typically performed using a combination of spectroscopic techniques.
| Spectroscopic Data | Description |
| ¹H NMR | The proton NMR spectrum provides characteristic signals for the methyl groups, the protons on the bicyclic ring system, and the hydroxyl protons. |
| ¹³C NMR | The carbon NMR spectrum shows distinct peaks for the ten carbon atoms in the molecule, including the quaternary carbons of the gem-dimethyl group and the carbons bearing the hydroxyl groups. |
| FTIR | The infrared spectrum exhibits a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups, and characteristic C-H stretching and bending vibrations for the aliphatic backbone. |
| Mass Spectrometry | Mass spectral analysis can be used to confirm the molecular weight of the compound. |
Note: Access to detailed, high-resolution spectra and peak assignments may require access to specialized databases.
Stereoisomers of Pinanediol
The pinanediol structure can exist as several stereoisomers. The relationship between (+)-pinanediol and its enantiomer, (-)-pinanediol, is depicted below. It is crucial to use the correct enantiomer for specific asymmetric transformations.
Caption: Enantiomeric relationship of pinanediol.
Experimental Protocols
Synthesis of (+)-Pinanediol from (+)-α-Pinene
This protocol is adapted from the synthetic method described in patent CN102584538A.[4] The reaction involves the oxidation of (+)-α-pinene using potassium permanganate in a basic solution.
Materials:
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(+)-α-Pinene
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Potassium permanganate (KMnO₄)
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Sodium hydroxide (NaOH)
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tert-Butanol
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Water
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Sulfur dioxide (SO₂) or Sodium bisulfite (NaHSO₃)
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Ethyl acetate or other suitable extraction solvent
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
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Three-necked round-bottom flask
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Mechanical stirrer
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Dropping funnel
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Thermometer
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Ice bath
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Separatory funnel
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Rotary evaporator
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Standard laboratory glassware
Procedure:
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Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a solution of (+)-α-pinene in a mixture of tert-butanol and water.
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Cooling: Cool the reaction mixture to 10-15 °C using an ice bath.
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Addition of Oxidant: Slowly add a pre-cooled aqueous solution of potassium permanganate and sodium hydroxide to the vigorously stirred reaction mixture via the dropping funnel. Maintain the internal temperature between 10-15 °C throughout the addition. The reaction is exothermic, and the addition rate should be controlled to prevent a temperature rise.
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Reaction Monitoring: After the addition is complete, continue stirring the mixture at the same temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Quenching: Once the reaction is complete, quench the reaction by bubbling sulfur dioxide gas through the mixture or by the slow addition of an aqueous solution of sodium bisulfite until the purple color of the permanganate disappears and a brown precipitate of manganese dioxide is formed.
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Work-up:
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Filter the reaction mixture to remove the manganese dioxide precipitate.
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Transfer the filtrate to a separatory funnel and extract the aqueous layer multiple times with ethyl acetate.
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Combine the organic extracts and wash them with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude (+)-pinanediol.
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Purification by Recrystallization
The crude (+)-pinanediol can be purified by recrystallization to obtain a high-purity crystalline solid.
Materials:
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Crude (+)-pinanediol
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A suitable solvent system (e.g., a mixture of hexane and ethyl acetate)
Equipment:
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Erlenmeyer flask
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Hot plate
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Büchner funnel and filter flask
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Vacuum source
Procedure:
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Solvent Selection: In a small test tube, determine a suitable solvent or solvent mixture for recrystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. A mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate is often effective.
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Dissolution: Place the crude (+)-pinanediol in an Erlenmeyer flask and add a minimal amount of the chosen solvent system. Gently heat the mixture on a hot plate with swirling until the solid completely dissolves.
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Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. As the solution cools, pure crystals of (+)-pinanediol will form. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Synthetic Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of (+)-pinanediol.
Caption: Synthesis of (+)-pinanediol workflow.
Applications in Drug Development and Asymmetric Synthesis
(+)-Pinanediol is a cornerstone in the field of asymmetric synthesis. Its primary application lies in the formation of chiral boronic esters by reaction with borane or boric acid derivatives. These chiral pinanediolboronates are instrumental in a variety of stereoselective reactions, including:
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Asymmetric Aldol Reactions: As chiral auxiliaries to control the stereochemical outcome of aldol condensations.
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Asymmetric Allylations and Crotylations: For the enantioselective synthesis of homoallylic alcohols.
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Asymmetric Diels-Alder Reactions: As chiral Lewis acids to induce stereoselectivity.
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Suzuki-Miyaura Cross-Coupling Reactions: For the synthesis of chiral biaryls.
In the pharmaceutical industry, the use of (+)-pinanediol as a chiral building block is critical for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), where a specific stereoisomer often exhibits the desired therapeutic effect while the other may be inactive or even harmful.
Conclusion
(+)-Pinanediol is a fundamentally important chiral molecule with a well-defined structure and stereochemistry. Its accessibility through the oxidation of the naturally abundant (+)-α-pinene, combined with its utility in asymmetric synthesis, ensures its continued relevance in academic research and the pharmaceutical and chemical industries. This guide provides the essential technical information for researchers and professionals working with this versatile compound.
References
- 1. Pinanediol | C10H18O2 | CID 6553875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN102584538B - Synthesis method of chiral 2,3-pinanediol - Google Patents [patents.google.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CN102584538A - Synthesis method of chiral 2,3-pinanediol - Google Patents [patents.google.com]
- 5. chemimpex.com [chemimpex.com]
